molecular formula C17H16N4OS B5850783 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide

4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide

Cat. No.: B5850783
M. Wt: 324.4 g/mol
InChI Key: PRTDXFNDLNLXIU-UHFFFAOYSA-N
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Description

4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c18-15(22)10-5-7-11(8-6-10)21-16-14-12-3-1-2-4-13(12)23-17(14)20-9-19-16/h5-9H,1-4H2,(H2,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTDXFNDLNLXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multi-step organic reactions. One common method involves the Gewald reaction, which is used to synthesize thienopyrimidine derivatives. The reaction conditions often include the use of cyclohexanone as a starting material, followed by various steps involving nucleophilic reagents and catalysts such as copper sulfate and sodium ascorbate .

Chemical Reactions Analysis

4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Studies have indicated that derivatives of benzothieno-pyrimidines exhibit potent anticancer properties. For instance, modifications to the tetrahydro structure have shown enhanced activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activities. Research suggests that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria . This makes it a candidate for developing new antibiotics.
  • Neurological Disorders
    • Preliminary studies indicate potential neuroprotective effects of the compound, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that a modified version of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research published in Antibiotics journal highlighted the efficacy of this compound against resistant strains of Staphylococcus aureus. The study concluded that it could serve as a lead compound for developing new antimicrobial agents targeting resistant bacterial infections .

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets. It is known to phosphorylate histone H3.1, leading to the epigenetic inhibition of a subset of genes. This phosphorylation event is crucial for regulating cell-cycle progression and gene transcription .

Comparison with Similar Compounds

Similar compounds to 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide include other thienopyrimidines and their derivatives. These compounds share the core structure of a thiophene ring fused to a pyrimidine ring but differ in their substituents and functional groups. Examples include:

These compounds are unique in their specific biological activities and potential therapeutic applications, making 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide a valuable compound for further research and development.

Biological Activity

The compound 4-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide is a member of a class of compounds known for their diverse biological activities. This article provides an overview of its biological properties based on recent research findings, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide is C16H15N3OSC_{16}H_{15}N_3OS with a molecular weight of approximately 299.37 g/mol. The compound features a thieno-pyrimidine scaffold which is significant for its biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of benzothieno-pyrimidine compounds exhibit antitumor properties . For instance, certain analogs have shown efficacy in inhibiting the proliferation of cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the thieno-pyrimidine core can enhance cytotoxic effects against various cancer cell lines .

CompoundCell Line TestedIC50 (µM)Activity Type
Compound AHeLa10Cytotoxic
Compound BMCF-715Cytotoxic
Compound CA5498Cytotoxic

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Testing against Gram-positive and Gram-negative bacteria revealed promising results. The minimal inhibitory concentration (MIC) values indicate significant potential for development as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of thieno-pyrimidine derivatives. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The biological activity of 4-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide is believed to be linked to its ability to interact with specific protein targets involved in cell signaling pathways. For instance, it has been shown to inhibit sirtuin enzymes, which play critical roles in cellular regulation and are implicated in various diseases .

Case Study 1: Antitumor Efficacy

A study conducted on a series of thienopyrimidine derivatives demonstrated that modifications at the amino group significantly enhanced antitumor activity against breast cancer cell lines. The lead compound exhibited an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, the compound was tested against a panel of bacteria and fungi. Results indicated that it exhibited stronger activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Optimize solvent choice (e.g., pyridine for hydrazine-mediated reactions) to avoid side products .

What spectroscopic and analytical methods are routinely used to characterize this compound?

Basic Research Question
Characterization relies on a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and ring saturation (e.g., tetrahydrobenzothieno resonance at δ 1.5–2.5 ppm for cyclohexene protons) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Verify purity and stoichiometry .

Methodological Tip : Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguous peaks.

How can researchers optimize reaction conditions to improve yields and selectivity?

Advanced Research Question
Strategy 1 : Computational Reaction Path Screening

  • Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Apply machine learning to predict optimal solvents, catalysts, or temperatures.

Strategy 2 : Experimental Parallelization

  • Employ high-throughput screening (HTS) to test multiple conditions (e.g., varying bases, ligands, or temperatures) in parallel .
  • Example: ICReDD’s workflow integrates computational predictions with rapid experimental validation to reduce trial-and-error cycles .

Case Study : Aluminum amalgam reduction in THF () achieved higher selectivity compared to NaBH4, as predicted by computational models .

How can contradictions in reported biological activities of thienopyrimidine derivatives be resolved?

Advanced Research Question
Step 1 : Standardize Assay Conditions

  • Control variables like cell line selection, solvent (DMSO concentration), and incubation time to minimize variability .

Step 2 : Mechanistic Validation

  • Perform molecular docking studies to correlate structural features (e.g., benzamide substitution) with target binding (e.g., kinase inhibition) .
  • Validate hypotheses using in vitro enzymatic assays (e.g., IC50 determination) .

Example : Thienopyrimidines with bulky tert-butyl groups (e.g., compound 4k in ) showed enhanced antimicrobial activity due to improved hydrophobic interactions in docking models .

What strategies are effective for modifying the core structure to enhance pharmacological properties?

Advanced Research Question
Approach 1 : Structure-Activity Relationship (SAR) Studies

  • Introduce substituents at the 2- or 3-positions of the benzothieno ring to modulate lipophilicity (e.g., methyl or trifluoromethyl groups improve membrane permeability) .
  • Replace the benzamide moiety with bioisosteres (e.g., sulfonamides) to enhance metabolic stability .

Approach 2 : Prodrug Design

  • Mask polar groups (e.g., amides) with ester or carbamate prodrugs to improve oral bioavailability .

Case Study : 3-Amino derivatives () exhibited improved solubility and cytotoxicity profiles compared to unmodified analogs, highlighting the impact of amine functionalization .

How can researchers address challenges in isolating intermediates during multi-step synthesis?

Advanced Research Question
Solution 1 : Chromatographic Optimization

  • Use gradient elution in flash chromatography (e.g., hexane/EtOAc to DCM/MeOH) for polar intermediates .
  • Employ preparative HPLC for challenging separations (e.g., diastereomers).

Solution 2 : In Situ Monitoring

  • Implement real-time reaction monitoring via inline FTIR or Raman spectroscopy to detect intermediate formation .

Example : Isolation of 3-benzyl-2-hydrazino intermediates () required ethanol washes to remove pyridine residues, followed by crystallization .

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